Product packaging for Boc-L-Homoserine lactone(Cat. No.:CAS No. 40856-59-5)

Boc-L-Homoserine lactone

Cat. No.: B104414
CAS No.: 40856-59-5
M. Wt: 201.22 g/mol
InChI Key: IMWMFJMYEKHYKG-LURJTMIESA-N
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Description

Overview of Bacterial Quorum Sensing Signaling Systems

Bacteria, long considered solitary organisms, engage in complex cell-to-cell communication to coordinate their behavior in response to population density. This intricate signaling process, known as quorum sensing (QS), allows bacteria to act as a collective, regulating gene expression to carry out functions that would be inefficient for a single bacterium. wikipedia.orgasm.org This "social" interaction relies on the production, release, and detection of small signaling molecules called autoinducers. nih.govyoutube.com As the bacterial population grows, the concentration of these autoinducers increases. Once a certain threshold is reached, these molecules trigger a cascade of gene expression, leading to synchronized behaviors across the colony. wikipedia.orgasm.org

Quorum sensing controls a wide array of bacterial processes, including:

Biofilm formation: A structured community of bacteria embedded in a self-produced matrix of extracellular polymeric substances. wikipedia.orgpnas.org

Virulence factor production: The expression of molecules that enable a pathogen to infect a host. nih.govpnas.org

Bioluminescence: The production and emission of light, famously observed in the marine bacterium Vibrio fischeri. youtube.comwikipedia.org

Sporulation: The formation of dormant, resistant spores under unfavorable conditions. wikipedia.orgasm.org

Antibiotic production: The synthesis of compounds that can kill or inhibit the growth of other microorganisms. nih.govyoutube.com

The basic mechanism of quorum sensing involves the synthesis of autoinducers by an enzyme (e.g., LuxI in the AHL system). These molecules then diffuse out of the cell. frontiersin.org As the bacterial population density increases, so does the extracellular concentration of the autoinducer. When a critical concentration is reached, the autoinducer binds to a specific receptor protein (e.g., LuxR in the AHL system), which then acts as a transcriptional regulator to modulate the expression of target genes. frontiersin.orgnih.gov

N-Acyl Homoserine Lactones (AHLs) as Gram-Negative Bacterial Autoinducers

N-Acyl Homoserine Lactones (AHLs) are the primary class of quorum sensing signal molecules used by a vast number of Gram-negative bacteria. wikipedia.orgmbl.or.kr These molecules, also referred to as autoinducers, are synthesized by LuxI-type enzymes and are recognized by LuxR-type transcriptional regulators. mbl.or.krnih.gov The binding of an AHL to its cognate LuxR receptor activates the transcription of specific genes, enabling the bacteria to coordinate their behavior. nih.gov

The discovery of AHLs originated from studies of the bioluminescent marine bacterium Vibrio fischeri, where N-(3-oxohexanoyl)-homoserine lactone was identified as the first autoinducer responsible for regulating light production. wikipedia.org Since then, over 50 species of Gram-negative bacteria, including numerous pathogens, have been found to utilize AHLs for communication. wikipedia.org

AHL-mediated quorum sensing is integral to the virulence of several pathogenic bacteria. For instance, in Pseudomonas aeruginosa, an opportunistic human pathogen, the Las and Rhl quorum-sensing systems, which utilize the AHLs N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) respectively, control the expression of a multitude of virulence factors and are crucial for biofilm maturation. pnas.orgoup.comnih.gov Similarly, the plant pathogen Erwinia carotovora relies on AHL signaling for its virulence. pnas.org

The process of disrupting AHL signaling, known as quorum quenching, is a significant area of research. This can be achieved through the enzymatic degradation of AHLs by lactonases, which hydrolyze the homoserine lactone ring, or by acylases, which cleave the amide bond. frontiersin.orgresearchgate.net

Structural Significance of the Homoserine Lactone Moiety in AHLs

The fundamental structure of an N-Acyl Homoserine Lactone (AHL) consists of a conserved homoserine lactone (HSL) ring attached to an acyl side chain via an amide linkage. nih.govresearchgate.net This core structure is crucial for the molecule's function as a bacterial signal. The HSL ring itself is a five-membered lactone derived from the amino acid homoserine.

The integrity of the homoserine lactone ring is paramount for the biological activity of AHLs. frontiersin.org The ring provides a specific three-dimensional conformation that is recognized by the binding pocket of the cognate LuxR-type receptor protein. nih.gov The interaction between the HSL moiety and conserved amino acid residues within the receptor is a key determinant of signal recognition and subsequent activation of the transcriptional regulator. nih.gov

While the HSL ring is conserved, the acyl side chain can vary in length (typically from 4 to 18 carbons) and can have modifications at the C3 position, such as an oxo or hydroxyl group. nih.govpjoes.com These variations in the acyl chain confer specificity to the AHL signal, allowing for distinct communication channels within and between different bacterial species. nih.gov The hydrophobic nature of the acyl chain is also important for the diffusion of the AHL molecule across the bacterial cell membrane. mdpi.com

The susceptibility of the lactone ring to hydrolysis is a critical aspect of AHL chemistry. nih.gov Under certain conditions, such as changes in pH, the ring can be opened, rendering the AHL inactive. pjoes.com This process can be a natural mechanism for signal turnover. Furthermore, enzymes known as lactonases can specifically catalyze the hydrolysis of the HSL ring, a process known as quorum quenching, which effectively silences the bacterial communication system. researchgate.netasm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO4 B104414 Boc-L-Homoserine lactone CAS No. 40856-59-5

Properties

IUPAC Name

tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWMFJMYEKHYKG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350874
Record name Boc-L-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40856-59-5
Record name Boc-L-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies Involving Boc L Homoserine Lactone

Stereoselective Synthesis of L-Homoserine Lactone and its Derivatives

The synthesis of optically pure L-homoserine lactone is a fundamental prerequisite for the construction of biologically active N-acyl homoserine lactones. Various stereoselective methods have been developed to produce L-homoserine lactone and its derivatives with high enantiomeric purity.

One common approach begins with readily available chiral starting materials like L-methionine or L-aspartic acid. google.com For instance, L-methionine can be converted to (S)-homoserine lactone hydrobromide through a reaction with bromoacetic acid. researchgate.net Another strategy involves the catalytic hydrogenation of aldehydes derived from optically active aspartic acid derivatives, which allows for the enantioselective production of homoserine lactones with high optical purity, often exceeding 80-90%. google.com

A notable method for synthesizing a derivative, (2S,3R)-3-hydroxyhomoserine lactone, utilizes an anti-selective dihydroxylation of a vinyl glycine (B1666218) analog protected with a bulky oxabicyclo[2.2.2]octyl orthoester (OBO) group. koreascience.kr This approach, starting from N-Cbz-L-serine, achieves the target compound in seven steps with a total yield of 34% and a high diastereoselectivity of over 10:1. koreascience.kr The bulky OBO ester effectively controls the acyclic conformation of the substrate, favoring the desired stereochemical outcome without the need for a chiral reagent. koreascience.kr

Integration of the Boc Protecting Group in L-Homoserine Lactone Synthesis

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a critical step in many synthetic routes involving L-homoserine lactone. This acid-labile group effectively shields the amino functionality, preventing unwanted side reactions during subsequent modifications of the molecule.

The Boc-protection of L-homoserine lactone is typically a straightforward and high-yielding reaction. For example, treating L-homoserine lactone trifluoroacetate (B77799) salt with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) in dichloromethane (B109758) at room temperature yields N-(tert-Butoxycarbonyl)-homoserine lactone in 97% yield. nih.gov This simple procedure provides a stable, protected intermediate ready for further transformations. nih.gov

The stability of the Boc group under specific reaction conditions is a significant advantage. For instance, it remains intact during the cleavage of the lactone ring with sodium phenylselenolate anion, a reaction where simpler carbamates might be cleaved. nih.gov This resilience allows for selective manipulations at other parts of the molecule. The Boc group is also integral in multi-step syntheses, such as the preparation of antiviral prodrugs, where Boc-protected L-homoserine lactone serves as a key starting material. researchgate.net

The following table summarizes a typical procedure for the Boc-protection of L-homoserine lactone:

ReagentMolar EquivalentPurpose
L-Homoserine lactone, trifluoroacetate salt1.0Starting material
Triethylamine (NEt₃)1.0Base to neutralize the trifluoroacetate salt
Di-tert-butyl dicarbonate (Boc₂O)1.0Boc-protecting agent
Dichloromethane (CH₂Cl₂)-Solvent
Table 1: Reagents for Boc-Protection of L-Homoserine Lactone. nih.gov

Derivatization Strategies for N-Acylated Homoserine Lactones from L-Homoserine Lactone

The synthesis of N-acyl homoserine lactones (AHLs) from L-homoserine lactone is a cornerstone of quorum sensing research. These strategies typically involve the acylation of the amino group of the homoserine lactone ring with various acyl chains.

A common and robust method for synthesizing AHLs with unfunctionalized acyl chains is the Schotten-Baumann reaction. researchgate.net This involves reacting (S)-homoserine lactone hydrobromide with a corresponding acid chloride in the presence of a base. researchgate.net For more complex AHLs, particularly those with a β-keto group, a multi-step approach is often employed. cam.ac.uk This can involve the reaction of Meldrum's acid with an appropriate acid chloride to generate an adduct, which is then coupled with L-homoserine lactone. cam.ac.uk

The development of novel AHL analogs often requires creative derivatization strategies. For instance, a library of AHLs with diverse acyl chains, headgroups, and C3 substitution patterns has been synthesized to explore structure-activity relationships. researchgate.net Another approach involves the synthesis of N-acyl homoserine lactones with internal triple bonds in the acyl chain, such as N-(6-decynoyl)-L-homoserine lactone and N-(2-hexadecynoyl)-L-homoserine lactone, which have shown potential as anti-quorum sensing agents. acs.org

Furthermore, strategies have been developed to functionalize AHLs for applications like affinity chromatography. An analog of N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) was synthesized with a terminal amino group on the acyl chain, which was then coupled to an agarose (B213101) resin. nih.gov This synthesis involved the N-Boc protection of 10-aminodecanoic acid, followed by coupling with Meldrum's acid and then L-homoserine lactone, and finally deprotection of the Boc group. nih.gov

The following table provides examples of different derivatization strategies:

Starting MaterialAcylating/Modifying AgentProduct
(S)-Homoserine lactone hydrobromideHexanoyl chlorideN-Hexanoyl-L-homoserine lactone (C6-HSL) researchgate.net
(S)-Homoserine lactone hydrobromideDecanoyl chlorideN-Decanoyl-L-homoserine lactone (C10-HSL) acs.org
L-Homoserine lactone2-Hexadecynoic acidN-(2-Hexadecynoyl)-L-homoserine lactone acs.org
N-Boc-10-aminodecanoic acidMeldrum's acid, then L-homoserine lactoneN-Boc-amino-AHL nih.gov
Table 2: Examples of Derivatization Strategies for N-Acylated Homoserine Lactones.

Chemical Approaches to Incorporate the Boc Group into AHL Analogs

The incorporation of the Boc group into analogs of N-acyl homoserine lactones (AHLs) is a strategic approach to modulate their biological activity, often leading to the discovery of quorum sensing inhibitors (QSIs). researchgate.netnih.govbohrium.com The Boc group can be introduced at various positions within the AHL scaffold, including the amide linker and the β-keto (3-oxo) moiety. researchgate.netnih.govbohrium.com

One study detailed the design and synthesis of four new AHL analogs where a tert-butoxycarbonyl (Boc) group was incorporated into the amide and/or the β-keto position of an N-dodecanoyl-L-homoserine lactone backbone. nih.gov These modifications were inspired by previous findings that altering the central amide linker or the β-keto moiety can result in potent QSIs. nih.gov For example, N-(t-butoxycarbonyl)-3-((t-butoxycarbonyl)oxy)-dodecanoyl-L-homoserine lactone was one such analog created. nih.gov

Combinatorial approaches have also utilized Boc-protected building blocks to create libraries of AHL analogs. core.ac.uk For instance, designer Boc-protected hydrazines have been synthesized and screened against AHLs to identify reactive peptide sequences that can functionalize the 3-oxo-AHL. core.ac.uk This strategy aims to develop tools for chemical biology and potential quorum quenching agents. core.ac.uk

Another innovative method for preparing a variety of N-substituted homoserine lactone analogs involves a two-step process starting from readily available N-substituted hydroxyproline (B1673980) esters. mdpi.comcsic.es This process involves an oxidative radical scission of the pyrrolidine (B122466) ring to form an N-substituted β-aminoaldehyde, which then undergoes reduction and in situ cyclization to yield the desired homoserine lactone. mdpi.comcsic.es This method has been used to synthesize N-sulfonyl and N-carbamoyl homoserine lactones, demonstrating its versatility in creating diverse AHL analogs. mdpi.com

Total Synthesis of Complex N-Acyl Homoserine Lactone Analogs

The total synthesis of complex N-acyl homoserine lactone (AHL) analogs is essential for probing the intricacies of quorum sensing and for developing novel antibacterial agents. These syntheses often require multi-step sequences and the use of advanced synthetic methodologies to achieve the desired molecular complexity and stereochemical control.

A robust linear route has been developed for the synthesis of β-ketoamide AHLs, such as N-(3-oxooctanoyl)-L-homoserine lactone (OOHL) and N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL). cam.ac.uk This synthesis starts with the reaction of Meldrum's acid with an appropriate acid chloride, followed by treatment with methanol (B129727) to yield β-ketoesters. cam.ac.uk Subsequent acetal (B89532) protection, ester hydrolysis, and coupling with L-homoserine lactone, followed by deprotection, affords the target AHLs in good yields and with excellent enantiomeric purity. cam.ac.uk

The synthesis of transition-state analogs of AHL synthases represents another area of complex AHL analog synthesis. chemrxiv.org These analogs are designed to mimic the enzymatic reaction's transition state and act as inhibitors. chemrxiv.org For example, analogs featuring lactone, cyclopentyl, or thiazole (B1198619) rings linked to adenosine (B11128) via thioether or amide linkages have been synthesized. chemrxiv.org The synthesis of the thioether analogs involved coupling alkyl halides with 5'-thioacetyl adenosine acetal. chemrxiv.org

Furthermore, the synthesis of AHL analogs with modified head groups, such as N-(3-oxo-acyl)-trans-2-aminocyclohexanols, has been undertaken to explore the structural requirements for ligand binding to LuxR-type receptors. nih.gov These syntheses contribute to a deeper understanding of the structure-activity relationships governing quorum sensing.

Boc L Homoserine Lactone in Quorum Sensing Modulation

Design Principles for N-Acyl Homoserine Lactone Analogs as Quorum Sensing Modulators

The development of N-acyl homoserine lactone (AHL) analogs as modulators of quorum sensing (QS) is a key strategy in the search for new antibacterial agents. frontiersin.orgscilifelab.se These analogs are designed to either mimic or antagonize the action of natural AHLs, thereby activating or inhibiting QS-regulated gene expression. nih.gov The typical AHL structure consists of a homoserine lactone ring, an amide linkage, and an acyl side chain. researchgate.net Modifications to any of these three components can significantly alter the molecule's activity. researchgate.netcam.ac.uk

Key design principles for creating these analogs include:

Modification of the Acyl Chain: The length and substitution of the acyl chain are crucial for receptor specificity. oup.com Introducing modifications such as heteroatoms, aromatic rings, or bulky groups can convert an agonist into an antagonist. For instance, replacing the methylene (B1212753) group near the β-ketoamide in the acyl chain of the natural ligand for the Pseudomonas aeruginosa LasR receptor with a heteroatom like nitrogen can abolish its QS-inducing activity. acs.org

Alteration of the Lactone Head Group: The homoserine lactone ring is essential for binding to the receptor. However, replacing it with other heterocyclic structures, such as thiolactones or lactams, has yielded potent QS inhibitors. mdpi.com These modifications can enhance stability or introduce new interactions with the receptor protein.

Modification of the Amide Linker: The amide bond is a central part of the AHL scaffold. Incorporating bulky groups, such as the tert-butoxycarbonyl (Boc) group, into the amide or adjacent positions can disrupt the normal binding mode and lead to inhibitory activity. nih.govfrontiersin.org This strategy is based on the hypothesis that such modifications could create steric hindrance within the receptor's binding pocket.

The rational design of these modulators is often guided by computational methods, such as molecular docking, to predict how analogs will interact with the target receptor. frontiersin.orgscilifelab.se Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is systematically evaluated, are also critical for refining the design of potent and specific QS modulators. nih.govrsc.org

Boc-Modified Homoserine Lactone Compounds as Quorum Sensing Inhibitors (QSIs)

A promising approach in the development of quorum sensing inhibitors (QSIs) involves the chemical modification of the N-acyl homoserine lactone (AHL) scaffold. nih.govfrontiersin.org One such modification is the introduction of a tert-butoxycarbonyl (Boc) group, a bulky protecting group, into the AHL structure. nih.govfrontiersin.org This strategy has been shown to convert natural AHL agonists into antagonists of their cognate receptors.

In a notable study, four new AHL analogs were synthesized by incorporating a Boc group at the amide and β-keto (3-oxo) positions of the AHL molecule. nih.govfrontiersin.org These compounds were then evaluated for their ability to inhibit the Las QS system in the opportunistic human pathogen Pseudomonas aeruginosa. nih.govfrontiersin.org Using a LasR-based bioreporter, it was demonstrated that these Boc-modified compounds could effectively compete with the natural signaling molecule, N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL), and decrease LasR-controlled activity. nih.govfrontiersin.orgnih.gov

The inhibitory effect of these compounds is thought to arise from their ability to bind to the LasR receptor without inducing the conformational changes necessary for its activation. The bulky Boc group likely plays a key role in preventing the proper folding of the receptor, thereby inhibiting the transcription of QS-regulated genes. frontiersin.org This was further supported by the observation that these compounds reduced the production of the native 3O-C12-HSL signal and various virulence factors in P. aeruginosa. nih.govnih.gov

Molecular Interactions of Boc-L-Homoserine Lactone Analogs with LuxR-Type Receptors (e.g., LasR, RhlR)

The antagonistic activity of this compound analogs stems from their specific interactions with LuxR-type receptors, such as LasR and RhlR in Pseudomonas aeruginosa. nih.govfrontiersin.org Molecular docking studies have provided valuable insights into the binding modes of these modified compounds and the key interactions that underpin their inhibitory effects. frontiersin.org

For the LasR receptor, it has been shown that Boc-modified AHL analogs can effectively compete with the natural ligand, 3O-C12-HSL, for binding to the receptor's active site. nih.govfrontiersin.org Docking simulations predict that these analogs can occupy the same binding pocket as the native ligand. However, the presence of the bulky Boc group can lead to different interactions with key amino acid residues. For instance, in one study, the Boc group of a potent inhibitor was modeled to point towards Trp60, suggesting a weak hydrogen bond interaction and a potential shielding effect from the tert-butyl group. frontiersin.org Additionally, the homoserine lactone moiety of the analog was predicted to form hydrogen bonds with Tyr47. frontiersin.org These altered interactions are thought to prevent the receptor from adopting the active conformation required for dimerization and DNA binding.

The RhlR receptor, which binds to N-butanoyl-L-homoserine lactone (C4-HSL), is another important target for QS inhibition. While specific studies on the interaction of this compound with RhlR are less common, the general principles of competitive inhibition likely apply. The design of RhlR modulators often focuses on mimicking the key interactions of the native ligand with residues such as Tyr71 and Thr57. nih.gov The introduction of a Boc group could disrupt these critical interactions, leading to an inactive receptor complex.

The use of multi-conformational docking procedures, which account for the flexibility of the receptor protein, has been shown to improve the accuracy of binding mode predictions for these modulators. nih.govfrontiersin.org These computational approaches, combined with experimental data, are crucial for understanding the molecular basis of QS inhibition by this compound analogs and for the rational design of more potent inhibitors. frontiersin.org

Impact of Boc-Modified Analogs on Bacterial Virulence Factors

A key outcome of quorum sensing inhibition is the attenuation of bacterial virulence. Boc-modified homoserine lactone analogs have demonstrated significant effects on the production of various virulence factors in pathogenic bacteria, particularly Pseudomonas aeruginosa. nih.govfrontiersin.orgnih.gov

Studies have shown that these compounds can effectively reduce the production of several key virulence factors regulated by the Las and Rhl quorum sensing systems. nih.govfrontiersin.orgnih.gov These include:

Proteases and Elastase: The production of total proteases and, more specifically, elastase, which are crucial for tissue damage and invasion, was significantly decreased in the presence of Boc-modified AHL analogs. nih.govfrontiersin.orgnih.gov

Pyocyanin (B1662382): This phenazine (B1670421) pigment, which contributes to oxidative stress and has various toxic effects on host cells, also showed reduced production levels when bacteria were treated with these inhibitors. nih.govfrontiersin.orgnih.gov

Extracellular DNA (eDNA): The release of eDNA, a key component of the biofilm matrix, was also diminished, suggesting an impact on biofilm structure and integrity. nih.govfrontiersin.org

Furthermore, quantitative proteomic analysis has revealed that treatment with a potent Boc-modified AHL analog led to a significant decrease in the expression of numerous QS-regulated extracellular proteins involved in virulence. nih.gov This broad-spectrum effect on virulence factor production highlights the potential of these compounds as anti-pathogenic agents that disarm bacteria rather than killing them, which may reduce the selective pressure for the development of resistance. nih.govscilifelab.se

Effects on Biofilm Formation and Dispersal by this compound Analogs

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, and they are notoriously resistant to antibiotics and host immune responses. ingentaconnect.com The formation of biofilms is often regulated by quorum sensing, making it a key target for anti-biofilm strategies. ingentaconnect.comnih.gov this compound analogs have shown promise in modulating biofilm formation and dispersal.

By inhibiting the quorum sensing systems that control the expression of genes involved in biofilm development, these compounds can interfere with the initial stages of biofilm formation, such as adhesion and the formation of microcolonies. For example, analogs of N-butanoyl-L-homoserine lactone (C4-HSL), a key signaling molecule in P. aeruginosa, have been shown to restrict the number of adherent cells and modify growth kinetics when introduced early in the biofilm formation process.

Furthermore, the inhibition of quorum sensing can also impact the integrity of established biofilms. The production of extracellular DNA (eDNA), a crucial component of the biofilm matrix in P. aeruginosa, is regulated by quorum sensing. frontiersin.org By reducing eDNA release, Boc-modified analogs can weaken the biofilm structure, potentially making the embedded bacteria more susceptible to conventional antibiotics or leading to biofilm dispersal. frontiersin.orgcam.ac.uk The ability of these compounds to disrupt the communication systems that underpin biofilm formation makes them attractive candidates for the development of novel anti-biofilm therapies.

Structure-Activity Relationship Studies of this compound Analogs in Quorum Sensing

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogs influences their ability to modulate quorum sensing. nih.govrsc.org These studies involve synthesizing and testing a series of related compounds to identify the key molecular features required for potent and selective activity. nih.gov

For Boc-modified AHL analogs, SAR studies have provided several important insights:

Position of the Boc Group: The location of the bulky Boc group is critical. Incorporating it into the amide linker or the β-keto (3-oxo) moiety of the AHL scaffold has been shown to be an effective strategy for creating quorum sensing inhibitors. nih.govfrontiersin.org

Acyl Chain Length and Composition: The nature of the acyl chain plays a significant role in receptor binding and specificity. oup.com While the Boc modification is a key driver of inhibitory activity, the length and composition of the acyl chain can further modulate the potency and selectivity of the analog for different LuxR-type receptors.

Lactone Ring Modifications: While the focus is on the Boc group, modifications to the homoserine lactone ring itself, such as replacing it with other heterocyclic structures, can also be combined with the Boc modification to further enhance inhibitory activity or improve pharmacokinetic properties. mdpi.com

These SAR studies, often complemented by molecular docking and other computational methods, provide a rational basis for the design of next-generation quorum sensing inhibitors. frontiersin.orgrsc.org By systematically exploring the chemical space around the this compound scaffold, researchers can develop more potent, selective, and effective modulators of bacterial communication.

Advanced Research Applications of Boc L Homoserine Lactone Scaffolds

Boc-L-Homoserine Lactone as a Chiral Building Block in Organic Synthesis

The stereochemical purity of this compound makes it an excellent chiral building block in organic synthesis. nih.govsciencenet.cnethernet.edu.et Its structure serves as a template for creating new stereogenic centers with high precision. Chemists utilize this compound in a variety of stereoselective transformations to construct molecules with specific three-dimensional arrangements, which is often crucial for their biological activity. nih.gov

A key application involves using this compound as a starting material for synthesizing optically pure unnatural amino acids. nih.govunl.edu For instance, it is a precursor in the synthesis of L-α-vinylglycine, a β,γ-unsaturated amino acid that acts as a mechanism-based inhibitor for several enzymes. nih.govunl.edu The synthesis is efficient, requiring only one chromatographic purification step and yielding a product with high optical purity. nih.govunl.edu The process involves protecting the amino group with a Boc (tert-butoxycarbonyl) group, cleaving the lactone ring, and then performing a series of transformations to introduce the vinyl group. nih.gov This method highlights the utility of the lactone as a chiral synthon, preserving the stereochemistry from the starting material to the final product. nih.govsciencenet.cn

The table below summarizes a synthetic route from this compound to L-α-vinylglycine.

StepReactionKey ReagentsProtecting GroupsOutcome
1 Protection-Boc (amino group)This compound (1)
2 Lactone CleavageSodium borohydride, diphenyl diselenideBoc (amino), Diphenylmethyl (carboxyl)Phenylselenide intermediate (2)
3 Oxidation & Elimination30% Hydrogen peroxideBoc (amino), Diphenylmethyl (carboxyl)Protected L-α-vinylglycine (3)
4 DeprotectionTrifluoroacetic acid, acetic acid-L-α-vinylglycine (4)

This table illustrates a multi-step synthesis where this compound is the chiral starting material. nih.gov

Application in Peptide Chemistry and Synthesis of Peptidomimetics

In peptide chemistry, this compound and its derivatives are valuable for introducing non-canonical amino acids (ncAAs) into peptide chains. asm.org The incorporation of ncAAs like homoserine can bestow unique properties upon peptides, such as increased metabolic stability, controlled charge distribution, and enhanced binding affinity to biological targets. asm.orgsmolecule.com The Boc protecting group is crucial in solid-phase peptide synthesis (SPPS), where it temporarily shields the amino group of the incoming amino acid, allowing for the stepwise and controlled assembly of the peptide chain. asm.orgpeptide.com

The lactone ring itself can be a site for modification or can be opened to yield a linear γ-hydroxy-α-amino acid residue. This feature is exploited in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties. researchgate.net For example, the homoserine scaffold can be used to create cyclic peptide motifs or to introduce conformational constraints that enhance the peptide's stability and biological activity. smolecule.com The synthesis of peptidomimetics based on heterocyclic scaffolds often employs solid-phase strategies using Boc-protected amino acids. researchgate.net

The table below shows examples of protecting groups used in peptide synthesis.

Protecting GroupAbbreviationProtection TargetRemoval Conditions
tert-ButoxycarbonylBocα-Amino groupModerate acid (e.g., TFA) peptide.com
9-FluorenylmethoxycarbonylFmocα-Amino groupBase (e.g., piperidine) asm.org
BenzylBzlSide chainsStrong acid (e.g., HF) peptide.com

This table highlights the common protecting groups, including Boc, used to manage reactive sites during peptide synthesis. asm.orgpeptide.com

Development of Anti-Tumor and Anti-Schistosomal Agents from Homoserine Lactone Scaffolds

The homoserine lactone scaffold is a promising starting point for the development of novel therapeutic agents, including those with anti-tumor and anti-schistosomal activity. researchgate.netnih.gov Acyl-homoserine lactones (AHLs) and their synthetic analogues have been investigated for their potential to combat cancer and parasitic diseases. researchgate.netnih.gov

In cancer research, some N-acyl-homoserine lactone (AHL) analogues have demonstrated anti-proliferative effects. mdpi.com For example, acridine-based AHL analogues were shown to induce cell-cycle arrest in human oral squamous carcinoma cells. mdpi.com The natural AHL, 3-oxo-C12-HSL, produced by Pseudomonas aeruginosa, can induce apoptosis in human breast cancer cells, suggesting that the AHL scaffold could be used to develop targeted anti-cancer drugs. encyclopedia.pub

A significant breakthrough has been the discovery of N-acyl homoserine lactones as a new class of anti-schistosomal agents. nih.govnih.govaber.ac.ukresearchgate.net Schistosomiasis is a widespread parasitic disease, and the emergence of resistance to the current single-class chemotherapy, praziquantel, necessitates the development of new drugs. nih.govnih.gov In one study, a racemic N-acyl homoserine compound showed good efficacy against all intra-mammalian lifecycle stages of Schistosoma mansoni. nih.govbiorxiv.orgplos.org Further structure-activity relationship studies revealed that the (R)-enantiomer retained activity while the (S)-enantiomer did not. nih.govnih.gov Notably, modifying the lactone ring to a thiolactone significantly improved the potency of the compound. nih.govnih.govplos.org

The table below summarizes the anti-schistosomal activity of a homoserine lactone analogue and its derivatives.

CompoundTarget StageEC₅₀ Value (μM)
Racemic N-acyl homoserine (1)Schistosomula4.7 nih.govnih.govbiorxiv.org
Racemic N-acyl homoserine (1)Juvenile worms4.3 nih.govnih.govbiorxiv.org
Racemic N-acyl homoserine (1)Adult worms8.3 nih.govnih.govbiorxiv.org
Thiolactone analogue (3)Schistosomula2.1 nih.govnih.gov
Thiolactone analogue (3)Juvenile worms0.5 nih.govnih.gov
Thiolactone analogue (3)Adult worms4.8 nih.govnih.gov

This table shows the half-maximal effective concentration (EC₅₀) of N-acyl homoserine analogues against different life stages of Schistosoma mansoni, demonstrating the enhanced potency of the thiolactone derivative. nih.govnih.govbiorxiv.org

Utilization in the Synthesis of Chiral Herbicides and Non-Protein Amino Acids

This compound serves as a critical intermediate in the synthesis of specialized chemicals for agriculture and biochemical research. Specifically, it is an important intermediate in the synthesis of the chiral herbicide L-phosphinothricin. researchgate.net L-phosphinothricin is the active amino acid component of the herbicide glufosinate-ammonium. researchgate.net Efficient synthetic routes to L-phosphinothricin have been developed starting from L-aspartic acid, which can be converted to N-protected-L-homoserine lactone derivatives. researchgate.net

Furthermore, acyl-homoserine lactones are widely used in the synthesis of various non-protein amino acids. These amino acids, which are not among the 20 common protein-coding amino acids, have diverse biological activities and applications. For example, homoserine lactone derivatives are intermediates in the preparation of L-canavanine. The ability to use a readily available chiral starting material like this compound is advantageous for producing these complex molecules with the correct stereochemistry. nih.gov

Design of Affinity Matrices and Probes for Quorum Sensing Receptor Identification

This compound is instrumental in the field of chemical biology for studying bacterial communication, a process known as quorum sensing (QS). nih.govscispace.com Gram-negative bacteria use N-acylated L-homoserine lactones (AHLs) as signaling molecules to coordinate group behaviors. nih.govnih.gov To understand and potentially disrupt these communication pathways, researchers design chemical tools based on the AHL scaffold. scispace.com

One key application is the creation of affinity matrices. nih.gov An AHL analogue can be synthesized and immobilized on a solid support, such as agarose (B213101) resin. nih.govscispace.com This functionalized resin can then be used in "pull-down" assays to capture and isolate specific AHL receptor proteins from bacterial cell lysates. nih.gov For example, an agarose resin functionalized with an N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) analogue was successfully used to isolate the QscR receptor from Pseudomonas aeruginosa. nih.gov The synthesis of such a matrix often starts with a Boc-protected amino-AHL which is then coupled to the resin. nih.gov

In addition to affinity matrices, reactive and fluorescent probes are designed from homoserine lactone scaffolds to study ligand-receptor interactions. scispace.comresearchgate.net These probes can be tagged with biotin (B1667282) for detection or with photoactivatable groups that form covalent bonds with the receptor upon UV irradiation, allowing for the identification of binding partners. researchgate.netresearchgate.net The design of these tools is crucial for identifying new QS receptors and for elucidating the molecular mechanisms of bacterial communication. nih.govresearchgate.net

The table below outlines the steps in using an affinity matrix to identify a receptor protein.

StepDescriptionPurpose
1. Synthesis An AHL analogue is synthesized, often starting from a Boc-protected precursor. nih.govTo create a "bait" molecule that mimics the natural signal.
2. Immobilization The AHL analogue is attached to a solid support (e.g., agarose resin). nih.govscispace.comTo create the affinity matrix for the pull-down assay.
3. Incubation The matrix is incubated with a bacterial cell lysate containing potential receptor proteins. nih.govTo allow the specific receptor protein to bind to the immobilized ligand.
4. Isolation & Elution The matrix is washed to remove non-specific proteins, and the bound receptor is then released. nih.govTo isolate the target receptor from the complex mixture.
5. Identification The isolated protein is identified using techniques like SDS-PAGE and mass spectrometry. nih.govTo determine the identity of the quorum sensing receptor.

This table describes the general workflow of an affinity chromatography experiment designed to capture and identify bacterial quorum sensing receptors using a homoserine lactone-based probe. nih.govscispace.com

Analytical and Characterization Techniques for Homoserine Lactones

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying homoserine lactones from complex mixtures, such as reaction media or biological extracts. The choice of technique depends on the specific analytical challenge, including the required sensitivity, resolution, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of homoserine lactones. nih.govvwr.com These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govvliz.be

For homoserine lactones, reverse-phase chromatography is typically employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. vliz.benih.gov UHPLC coupled with mass spectrometry has been shown to baseline-separate as many as 16 different N-acyl homoserine lactones (AHLs) in under 10 minutes. vliz.be

Table 1: Example UHPLC-MS Conditions for Homoserine Lactone Analysis

ParameterConditionSource
System Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) vliz.be
Column C18-based column vliz.be
Mobile Phase Water with formic acid (A) and Acetonitrile with formic acid (B) vliz.be
Gradient Optimized for separation of multiple AHLs vliz.be
Flow Rate Adapted for UHPLC column dimensions vliz.be
Run Time < 10 minutes vliz.be

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.govrsc.org For many homoserine lactones, direct analysis by GC-MS is possible without prior chemical modification (derivatization). researchgate.net This method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase.

GC-MS has been successfully used for the chiral separation of D- and L-homoserine lactone enantiomers, which is crucial for studying stereospecific biological activities. nih.gov The technique is also highly sensitive, with detection limits reported in the microgram per kilogram (μg/kg) range for AHLs in complex matrices like soil. rsc.org An optimized method using accelerated solvent extraction followed by GC-MS achieved recoveries ranging from 84.86% to 110.89% for various AHLs in different soil types. rsc.org

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC is considered a "green" analytical method due to the reduced use of organic solvents. nih.gov It offers several advantages, including fast analysis times and high separation efficiency, particularly for chiral compounds. nih.gov

When coupled with high-resolution mass spectrometry (SFC-HRMS), this technique allows for the sensitive and robust quantification of a wide range of homoserine lactones. nih.gov Optimized SFC methods have enabled the quantification of up to 30 different AHLs in a single 16-minute run, demonstrating excellent linearity and sensitivity at the picogram level. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Identification

Mass Spectrometry (MS) is an indispensable tool for the analysis of Boc-L-Homoserine lactone, providing detailed information on molecular weight and structure. nih.govrsc.orgnih.gov It is almost always coupled with a chromatographic separation technique (LC-MS, GC-MS, or SFC-MS) to analyze complex mixtures. nih.govresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is a powerful tool for confirming the identity of a known compound or elucidating the structure of an unknown one. vliz.benih.gov Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) represent a form of HRMS used in HSL analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) adds another dimension of structural analysis. nih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. This process provides a unique fragmentation pattern, or "fingerprint," for the molecule, which is highly specific and can be used for unambiguous identification and structural elucidation. researchgate.net Sensitive and selective LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) methods have been developed for the quantification of dozens of different HSLs in various media. nih.gov

The fragmentation patterns generated in a mass spectrometer are key to confirming the chemical structure of homoserine lactones. Specifically, the presence of the core homoserine lactone ring can be verified by identifying its characteristic fragment ions.

In Electron Ionization (EI) mode, commonly used in GC-MS, N-acyl homoserine lactones exhibit a common fragmentation pattern that includes a prominent ion at a mass-to-charge ratio (m/z) of 143. researchgate.net This fragment is a strong indicator of the N-acyl homoserine lactone structure. Other minor, but characteristic, fragment ions are often observed at m/z 71, 57, and 43. researchgate.net The ion at m/z 102, corresponding to the homoserine lactone ring itself, has also been noted. frontiersin.org Analysis of these specific fragments allows for confident identification of this class of compounds in a sample. researchgate.net

Table 2: Characteristic Mass Fragments for N-Acyl Homoserine Lactone Identification (EI-MS)

Mass-to-Charge Ratio (m/z)Fragment Identity/SignificanceSource
143 Most abundant characteristic fragment ion researchgate.net
102 Homoserine lactone ring moiety frontiersin.org
71 Minor characteristic fragment researchgate.net
57 Minor characteristic fragment researchgate.net
43 Minor characteristic fragment researchgate.net

Biosensor-Based Detection and Screening Methods

The detection and screening of homoserine lactones, particularly N-acyl homoserine lactones (AHLs) involved in bacterial quorum sensing, have been significantly advanced by the development of sensitive and specific biosensors. nih.gov These biosensors are typically engineered microorganisms or cell-free systems that produce a measurable signal in response to the presence of AHLs. asm.orgnih.gov this compound and its analogs, designed as potential modulators of quorum sensing, are often evaluated using these same biosensor platforms to determine their activity. nih.gov

Whole-cell bacterial biosensors are a common tool for AHL detection. nih.gov These systems utilize a receptor protein (a LuxR-homolog) that binds to specific AHLs and a reporter gene that is activated upon this binding. nih.gov The reporter system can produce various signals, such as light (bioluminescence), color, or fluorescence. pnas.orgresearchgate.net For example, Agrobacterium tumefaciens and Escherichia coli strains have been engineered to serve as effective biosensors. oup.comnih.gov The A. tumefaciens biosensor, which often uses a β-galactosidase reporter gene (lacZ), is known for its broad-range sensitivity to various AHLs at low concentrations. pnas.orgoup.com When an active AHL is present, the biosensor produces β-galactosidase, which can cleave a chromogenic substrate like X-Gal, resulting in a visible blue color. asm.orgpnas.org Another common reporter is Green Fluorescent Protein (GFP), where the biosensor fluoresces upon AHL detection, a method that has been refined for high-sensitivity screening in conjunction with thin-layer chromatography (TLC). nih.gov

To overcome limitations associated with whole-cell systems, such as the time required for cell culturing, in vitro cell-free assays have been developed. asm.orgnih.gov These systems use lysates from reporter bacteria, which contain all the necessary components (receptor proteins, reporter genes, and transcription/translation machinery) for detection. asm.org A major advantage is the significant reduction in assay time, from over 24 hours to less than 3 hours, while maintaining high sensitivity. asm.org The sensitivity of these cell-free systems can be further enhanced by using luminescent substrates, which can increase detection sensitivity by as much as tenfold compared to chromogenic substrates. asm.org

The specificity of biosensors can vary significantly. Some are highly specific to AHLs with particular acyl chain lengths or modifications, while others detect a broad spectrum of AHL molecules. oup.commdpi.com For instance, biosensors based on the LasI/R system of Pseudomonas aeruginosa are particularly responsive to long-chain AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). oup.com In a recent study, newly designed AHL analogs incorporating a tert-butoxycarbonyl (Boc) group were evaluated using a LasR-based biosensor to assess their ability to compete with the natural ligand and act as quorum sensing inhibitors. nih.govbohrium.com

The application of these biosensors is diverse, ranging from screening bacterial cultures for new AHL production to testing the efficacy of quorum sensing inhibitors like this compound analogs. nih.govpnas.orgplos.org They are frequently used in combination with separation techniques like TLC and High-Performance Liquid Chromatography (HPLC) to detect and quantify specific AHLs in complex mixtures. pnas.orgasm.org Portable, paper-strip-based biosensors have also been developed, offering a simple, field-ready method for the visual, semi-quantitative detection of AHLs in various samples. acs.org

Table 1: Comparison of Common Biosensor Systems for AHL Detection

Biosensor TypeOrganism/SystemReporter SystemDetected SignalTypical Sensitivity RangeReference
Whole-CellAgrobacterium tumefaciens NTL4β-galactosidase (lacZ)Colorimetric (Blue)~100 nM to 300 nM asm.org
Whole-CellEscherichia coli MT102Green Fluorescent Protein (GFP)FluorescenceHigh, improved with TLC nih.gov
Whole-CellEscherichia coli [pSB401]Bioluminescence (luxCDABE)LightResponds to nM concentrations researchgate.net
Cell-FreeA. tumefaciens NTL4 lysateβ-galactosidase / LuminescenceColorimetric or Luminescent10-fold higher with luminescent substrate asm.org
Paper StripLiquid-dried E. coliβ-galactosidase (lacZ)Colorimetric (Visual)Down to 10 nM acs.org

Spectroscopic Methods for Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and conformational dynamics of homoserine lactones and their derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are two primary methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and conformation of molecules like this compound. researchgate.netpnas.org Proton (¹H) NMR spectra provide detailed information about the chemical environment of hydrogen atoms within the molecule. For instance, in studies of N-acyl homoserine lactones (AHLs), the chemical shift of the amide N-H proton can indicate the presence of intramolecular hydrogen bonding, a key feature influencing the molecule's conformation. researchgate.net Studies on 3-oxo-N-acyl homoserine lactones have shown that a downfield chemical shift of the amide proton is indicative of a stabilizing intramolecular hydrogen bond between the N-H group and the 3-oxo group of the acyl chain. researchgate.net Furthermore, NMR can be used to study the equilibrium between different tautomers (e.g., keto-enol tautomerism) in solution. researchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, can establish through-bond and through-space correlations, respectively, helping to piece together the complete molecular structure and preferred conformation. NMR is also used to map the binding interactions between AHLs and their protein receptors, providing insights into the structural basis of their biological activity. boisestate.edu

Table 2: Spectroscopic Techniques for Conformational Analysis of Homoserine Lactones

TechniqueInformation ObtainedApplication ExampleReference
¹H NMR SpectroscopyAtom connectivity, chemical environment, intramolecular bonding, tautomeric equilibria.Detecting intramolecular H-bonds in 3-oxo-AHLs by observing the amide proton chemical shift. researchgate.net
2D NMR (e.g., COSY, NOESY)Through-bond and through-space atomic correlations, 3D structure elucidation.Determining the complete solution structure of newly identified AHLs. pnas.org
NMR Chemical Shift PerturbationMapping ligand-protein interaction sites.Identifying residues in an Acyl Homoserine Lactone Synthase that interact with the acyl carrier protein. boisestate.edu
Circular Dichroism (CD)Secondary structure of proteins, detection of conformational changes upon ligand binding.Analyzing conformational changes in AHL-lactonase mutants to understand structure-function relationships. nih.gov

Compound List

Future Directions and Translational Research Perspectives

Rational Design of Next-Generation Quorum Sensing Modulators

The development of novel quorum sensing inhibitors (QSIs) is a key strategy in the fight against bacterial pathogenicity, and the rational design of these molecules is paramount to their success. nih.govnih.gov The core idea is to create molecules that interfere with the quorum sensing (QS) systems bacteria use to coordinate virulence and biofilm formation. nih.govnih.govnih.gov For many Gram-negative bacteria, this communication relies on N-acyl-homoserine lactone (AHL) signal molecules. mdpi.comresearchgate.netmdpi.com The bacterial receptor protein, often a LuxR-type transcriptional regulator, binds to a specific AHL, triggering a cascade of gene expression related to virulence. mdpi.comresearchgate.net By designing molecules that competitively bind to these receptors without activating them, it is possible to disrupt this signaling pathway. dtu.dk

A promising approach involves the targeted modification of the natural AHL structure. nih.gov Research has focused on altering key regions of the AHL molecule—the lactone head, the acyl tail, and the central amide linker—to convert an agonist (a molecule that activates the receptor) into an antagonist (a molecule that blocks the receptor). nih.gov The introduction of a tert-butoxycarbonyl (Boc) group, as seen in Boc-L-Homoserine lactone analogs, is a prime example of this strategy. nih.govnih.govdiva-portal.org

In a notable study, researchers designed and synthesized four new AHL analogs by incorporating a Boc group into the amide and/or β-keto (3-oxo) moiety of the parent molecule. nih.govnih.govbohrium.com These modifications were hypothesized to interfere with the ligand's ability to properly activate the LasR receptor of Pseudomonas aeruginosa, a major opportunistic pathogen. nih.govresearchgate.net Using a LasR-based bioreporter, it was found that these Boc-modified compounds could effectively compete with the natural signal molecule (3O-C12-HSL) and decrease the activity of the LasR-controlled system. nih.govnih.gov This inhibition subsequently led to a reduction in several virulence factors, including protease and elastase activity, as well as pyocyanin (B1662382) production. nih.govnih.gov

Computational methods, such as molecular docking, play a crucial role in this rational design process. nih.govnih.gov These techniques allow scientists to predict how a modified molecule will fit into the binding site of the target receptor, providing insights into the key interactions that determine whether the compound will act as an inhibitor. nih.govnih.gov This synergy between synthetic chemistry and computational modeling facilitates the creation of next-generation QS modulators with enhanced potency and specificity, paving the way for new anti-virulence tools. nih.govnih.gov

Table 1: Examples of Designed Boc-AHL Analogs and Their Activity This table is interactive. You can sort and filter the data.

Compound Name Modification Target System Observed Effect Reference
N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazone Boc group at β-keto moiety LasR in P. aeruginosa Decreased LasR-controlled light activity; reduced virulence factors. nih.gov
N-(t-butoxycarbonyl)-3-((t-butoxycarbonyl)oxy)-dodecanoyl-L-homoserine lactone, E-isomer Boc groups at amide linker and β-keto moiety LasR in P. aeruginosa Showed the most significant QSI activity; reduced virulence traits and altered extracellular protein profile. nih.govbohrium.com
Four small AHL analogs Boc group in amide and β-keto moiety LasI/LasR circuit in P. aeruginosa Competed with 3O-C12-HSL and decreased virulence traits (protease, elastase, pyocyanin). mdpi.com

Strategies to Overcome Bacterial Resistance through Quorum Sensing Inhibition

The global crisis of antibiotic resistance necessitates the development of alternative therapeutic strategies. nih.govbiorxiv.org Targeting quorum sensing is a promising approach because it aims to disarm pathogens rather than kill them. news-medical.netdovepress.com This "anti-virulence" therapy reduces the selective pressure that drives the evolution of resistance, a major drawback of traditional bactericidal or bacteriostatic antibiotics. news-medical.netresearchgate.netmedwinpublishers.com

QS inhibitors (QSIs) work by disrupting bacterial communication, thereby inhibiting the coordinated expression of genes responsible for virulence factors and biofilm formation. nih.govbiorxiv.orgtandfonline.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and the host immune system, making infections notoriously difficult to treat. nih.govcmu.ac.th By preventing biofilm formation, QSIs can render bacteria more susceptible to conventional treatments. nih.gov

A key strategy involves combining QSIs with existing antibiotics. nih.govbiorxiv.org This synergistic approach can restore the efficacy of antibiotics against otherwise resistant strains. nih.govnews-medical.net QSIs, by down-regulating virulence and biofilm-related defenses, effectively weaken the bacteria, allowing the antibiotic to work more efficiently at lower concentrations. biorxiv.org Studies have demonstrated that combinations of QSIs with antibiotics like piperacillin (B28561) can have a synergistic effect against clinical isolates of deadly pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govbiorxiv.org

Another important avenue is the use of quorum quenching enzymes. mdpi.comportlandpress.com These enzymes, which include lactonases, acylases, and oxidoreductases, degrade the AHL signal molecules, effectively silencing the communication pathway. medwinpublishers.commdpi.com This enzymatic degradation is an irreversible process for acylases and offers a non-toxic method to disrupt QS without promoting resistance. news-medical.netmdpi.comportlandpress.com The development of therapies based on these enzymes represents a novel and sustainable strategy to combat drug-resistant pathogens. news-medical.netmdpi.com

Exploitation of Quorum Sensing for Biosensors and Therapeutic Applications

The principles of quorum sensing can be harnessed for both diagnostic and therapeutic purposes, representing a versatile biotechnological tool. nih.govijcmas.com

Biosensors

The high specificity of the interaction between a QS receptor (like LuxR) and its cognate AHL signal molecule makes it an ideal foundation for whole-cell biosensors. ijcmas.comresearchgate.net These biosensors are engineered to detect the presence of specific pathogenic bacteria by recognizing the unique QS signals they produce. ijcmas.comnih.gov

A typical AHL biosensor consists of a bacterial reporter strain that has been genetically modified. researchgate.net This strain contains the gene for a specific AHL receptor protein (e.g., LasR) and a cognate promoter that is responsive to that receptor. ijcmas.comresearchgate.net This promoter is then linked to a reporter gene, which produces a readily measurable signal—such as light (from lux genes), color (from lacZ), or fluorescence (from GFP)—when activated. researchgate.netnih.gov When the target AHL molecule is present in a sample (e.g., from a clinical or environmental source), it enters the biosensor cell, binds to the receptor, and activates the transcription of the reporter gene, generating a detectable signal. researchgate.netmdpi.com

These biosensors are fast, reliable, and can be used for both qualitative and quantitative detection of QS molecules. researchgate.net They serve as powerful tools for screening for new QS-producing bacteria, diagnosing infections before the expression of resistant genes, and for screening libraries of compounds for potential quorum quenching molecules. researchgate.netnih.gov

Table 2: Components of a Standard AHL-Based Whole-Cell Biosensor This table is interactive. You can sort and filter the data.

Component Function Example Reference
Sensing Element A specific transcriptional regulator protein that binds the target AHL molecule. LuxR, LasR researchgate.netmdpi.com
Promoter A DNA sequence that initiates transcription when activated by the AHL-bound sensing element. PluxI, PlasI researchgate.netnih.gov
Reporter Gene A gene whose product provides a measurable output signal. luxCDABE (bioluminescence), lacZ (colorimetric), GFP (fluorescence) researchgate.netnih.gov
Host Cell A bacterial strain, often E. coli, that houses the biosensor components. E. coli DH5α nih.gov

Therapeutic Applications

The primary therapeutic application of inhibiting QS is the development of anti-virulence drugs. dovepress.com As discussed previously, molecules like this compound analogs are designed to function as QSIs, which can mitigate the pathogenicity of bacteria without killing them. nih.govmedwinpublishers.com This approach is particularly valuable for treating chronic infections where biofilm formation is a major contributor to persistence and antibiotic resistance, such as in the lungs of cystic fibrosis patients infected with P. aeruginosa. mdpi.com

Furthermore, quorum quenching enzymes themselves are being explored as therapeutic agents. researchgate.netmdpi.comportlandpress.com These enzymes could potentially be administered to disrupt bacterial communication at the site of an infection, effectively shutting down the production of toxins and other virulence factors, which would allow the host's own immune system to clear the now-disarmed bacteria. dovepress.com

Investigation of this compound Analogs in Host-Microbe Interactions

Beyond direct bacteria-to-bacteria communication, QS molecules are increasingly recognized as key players in the inter-kingdom dialogue between microbes and their eukaryotic hosts. nih.govnih.gov AHLs can enter host cells and modulate a variety of functions, particularly those related to the immune system. nih.govmdpi.com This opens up a critical area of future research: understanding how synthetic analogs like those derived from this compound influence host-microbe interactions.

Natural AHLs, such as 3-oxo-C12-HSL produced by P. aeruginosa, have been shown to exert immunomodulatory effects, often with an anti-inflammatory profile. mdpi.complos.org They can affect the function of various immune cells, including T-cells, dendritic cells, and macrophages, and modulate the secretion of cytokines. researchgate.netnih.govmdpi.com For example, some AHLs have been found to suppress T-cell proliferation and inhibit the production of pro-inflammatory cytokines, which may be a strategy the pathogen uses to evade the host immune response. researchgate.netplos.org

Given that this compound analogs are designed to compete with these natural AHLs, a crucial research question is whether they also possess immunomodulatory properties. nih.gov Do they act as silent blockers at host cell receptors, or do they trigger their own unique cellular responses? Studies on other synthetic AHL analogs have shown that it is possible to create molecules with amplified anti-inflammatory effects on mammalian cells without activating bacterial QS. mdpi.com One study identified a stable AHL analog that exerted a strong anti-inflammatory effect on both intestinal epithelial cells and macrophage cell lines, making it a candidate for preventing intestinal inflammation. mdpi.com

Future investigations should therefore focus on:

Immune Cell Response: Assessing the impact of this compound analogs on the function of key immune cells (e.g., cytokine production, phagocytosis, antigen presentation).

Epithelial Barrier Function: Determining if these analogs affect the integrity and signaling of epithelial barriers, particularly in the gut and lungs, where many chronic infections occur. frontiersin.org

Host Microbiota: Exploring how these synthetic molecules might influence the complex communities of commensal bacteria in the gut, as AHLs have been detected within the human intestinal microbiota and may play a role in gut homeostasis. nih.govmdpi.com

Understanding these interactions is vital for the translational development of QSIs. A successful therapeutic agent must not only be effective at inhibiting bacterial virulence but must also have a predictable and non-detrimental effect on the host.

Q & A

Q. What is the role of Boc-L-Homoserine lactone in studying bacterial quorum sensing (QS)?

this compound (Boc-L-HSL) is a synthetic analog of natural acyl-homoserine lactones (AHLs), which are signaling molecules used by Gram-negative bacteria to coordinate population-density-dependent behaviors. Researchers employ Boc-L-HSL to competitively inhibit native AHL-receptor binding, thereby disrupting QS-regulated processes like biofilm formation and virulence factor production. Methodologically, it is used in dose-response assays alongside wild-type and QS-deficient bacterial strains to isolate QS-specific effects .

Q. What safety protocols are critical when handling this compound in the lab?

Due to its potential bioactivity, handling Boc-L-HSL requires impermeable gloves (tested for chemical resistance) and lab coats. While no specific odor threshold is reported, work should be conducted in a fume hood. Waste disposal must follow institutional guidelines for bioactive compounds. Safety Data Sheets (SDS) recommend avoiding inhalation and direct skin contact, with emergency procedures for spills including ethanol-based decontamination .

Q. How do researchers verify the purity of synthetic this compound?

Purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Certificates of Analysis (COA) from suppliers typically report >95–98% purity. Independent verification via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) ensures structural integrity, focusing on the lactone ring (δ ~4.5–5.0 ppm) and tert-butoxy carbonyl (Boc) group (δ ~1.4 ppm) .

Advanced Research Questions

Q. How can structural modifications of Boc-L-HSL optimize its QS-inhibitory activity?

The bioactivity of AHL analogs depends on acyl chain length, oxidation state, and stereochemistry. For Boc-L-HSL, replacing the Boc group with photo-labile moieties enables spatiotemporal control in QS interference. Comparative studies using 3-oxo-C12-HSL (a native Pseudomonas aeruginosa signal) and Boc-L-HSL in reporter gene assays (e.g., lasB-gfp fusions) reveal differential receptor binding affinities. Molecular docking simulations with LuxR-type receptors (e.g., LasR) further predict steric clashes caused by the Boc group, guiding rational design .

Q. How to resolve contradictions in Boc-L-HSL efficacy across bacterial species?

Discrepancies arise from species-specific receptor specificity (e.g., LuxR vs. LasR) and AHL transport mechanisms. For example, Boc-L-HSL inhibits QS in Aeromonas sobria but may act as a weak agonist in Vibrio fischeri. To address this, researchers use transcriptomics (RNA-seq) to compare gene expression profiles in treated vs. untreated cultures and electrophoretic mobility shift assays (EMSAs) to test direct receptor-DNA interactions. Cross-validation with genetic knockouts (e.g., ΔluxR strains) confirms target specificity .

Q. What experimental designs control for off-target effects in Boc-L-HSL studies?

Key controls include:

  • QS-null mutants : To distinguish QS-dependent effects from general toxicity.
  • Scrambled analogs : Inert compounds (e.g., Boc-D-HSL) to rule out stereospecificity.
  • Dual RNA-seq : Identifies host-pathogen interactions in infection models.
  • Metabolic profiling : Tracks off-target impacts on bacterial central carbon metabolism via 13^{13}C isotope tracing .

Q. How to assess Boc-L-HSL stability under physiological conditions?

Stability is tested in simulated body fluids (SBFs) at 37°C, with degradation monitored via LC-MS. Half-life calculations inform dosing intervals in in vivo models. For biofilm studies, confocal microscopy with fluorescent Boc-L-HSL derivatives (e.g., BODIPY conjugates) visualizes penetration and retention in extracellular polymeric matrices .

Q. Can Boc-L-HSL synergize with antibiotics to combat resistant infections?

Synergy is evaluated using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For instance, sub-inhibitory Boc-L-HSL doses combined with tobramycin reduce Pseudomonas aeruginosa biofilm viability by 90% vs. 40% for antibiotic alone. Mechanistic studies reveal downregulation of efflux pumps (e.g., MexAB-OprM) via qRT-PCR .

Methodological Considerations

9. Best practices for synthesizing Boc-L-HSL derivatives:

  • Solid-phase synthesis : Enables high-throughput generation of analogs via Fmoc chemistry.
  • Purity optimization : Recrystallization in ethyl acetate/hexane (1:3) removes unreacted Boc-protected intermediates.
  • Activity validation : Use β-galactosidase reporter strains (e.g., E. coli pSB1075) for rapid bioactivity screening .

10. Addressing low solubility in aqueous assays:
Boc-L-HSL’s hydrophobicity requires dissolution in DMSO (≤0.1% final concentration) followed by emulsification in bacterial growth media. Dynamic light scattering (DLS) confirms uniform micelle formation. Alternative delivery systems (e.g., liposomes) enhance bioavailability in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.